N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide
Description
N-(2-Methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a piperazine-carbothioamide derivative characterized by a methoxyphenyl group at the N-terminal and a pyridin-2-yl substituent on the piperazine ring. The methoxy group on the phenyl ring likely influences electronic and steric properties, impacting target binding and metabolic stability .
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C17H20N4OS/c1-22-15-7-3-2-6-14(15)19-17(23)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3,(H,19,23) |
InChI Key |
JXEKPIMBKKZNHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions between halogenated pyridines and piperazine derivatives are widely employed. For example, 2-chloro-3-nitropyridine reacts with piperazine in acetonitrile under reflux to yield 3-nitropyridin-2-yl-piperazine intermediates. The electron-withdrawing nitro group enhances reactivity at the 2-position, facilitating substitution (yield: 65%). A modified protocol using 2-chloropyridine with excess piperazine in toluene at 110°C for 24 hours achieves 78% yield.
Key variables:
Buchwald–Hartwig Amination
Pd-catalyzed coupling of aryl halides with piperazine is preferred for sterically hindered substrates. A patent describes the reaction of 2-bromophenylpiperazine with 2,4-dimethylphenylthiophenol using Pd(OAc)2/Xantphos, yielding 95% product. While effective, this method incurs higher costs due to palladium catalysts.
Functionalization with Methoxyphenyl and Pyridinyl Groups
Methoxyphenyl Attachment
1-(2-Methoxyphenyl)piperazine, a critical intermediate, is synthesized via:
-
Method A: Alkylation of piperazine with 2-methoxyphenyl bromide in acetone using K2CO3 (82% yield).
-
Method B: Ullmann coupling of 2-methoxyaniline with 1,2-dibromoethane in DMF with CuI/L-proline (68% yield).
Comparative Table:
| Method | Solvent | Base/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Acetone | K2CO3 | 82 | 95 |
| B | DMF | CuI/L-proline | 68 | 89 |
Method A is favored for scalability, while Method B avoids halogenated precursors.
Pyridinyl Group Introduction
The pyridinyl moiety is introduced via SNAr or alkylation:
-
SNAr: Reacting 1-(2-methoxyphenyl)piperazine with 2-chloropyridine in DMF at 120°C for 18 hours (74% yield).
-
Alkylation: Using 2-(chloromethyl)pyridine with piperazine intermediates in acetone/K2CO3 (67% yield).
Carbothioamide Group Installation
The carbothioamide functional group is introduced via two strategies:
Thiocarbamoylation of Primary Amines
A patent details the reaction of primary amines with thiocarbamoyl halides (R2NC(S)X) at 50–150°C. For N-(2-methoxyphenyl)piperazine derivatives, treatment with thiophosgene (Cl2C=S) in dichloromethane with Et3N yields the carbothioamide (63% yield, purity >90%).
Reaction Conditions:
-
Temperature: 25°C (room temperature sufficient for activated amines)
-
Base: Et3N (scavenges HCl byproduct)
-
Limitation: Thiophosgene’s toxicity necessitates strict safety protocols.
Thioacylation with Isothiocyanates
An alternative route involves reacting piperazine intermediates with aryl isothiocyanates. For example, 4-(pyridin-2-yl)piperazine reacts with 2-methoxyphenyl isothiocyanate in THF at 0°C, achieving 71% yield.
Integrated Synthetic Routes
Two-Step Approach (Patent WO2005021521A1)
-
Step 1: Synthesis of 1-halo-3-(2,6-dioxopiperidin-1-yl)propane via reaction of 2,6-dioxopiperidine with 1-bromo-3-chloropropane in acetone/K2CO3 (yield: 58%).
-
Step 2: Coupling with 1-(2-methoxyphenyl)piperazine in DMF/K2CO3 at 80°C for 21 hours, followed by HCl salt formation (yield: 80%, purity: 98%).
Impurities Identified:
-
1,3-Bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane (5–7%)
-
Unreacted 1-bromo-3-chloropropane (<2%)
One-Pot Thiocarbamoylation
A streamlined method combines 4-(pyridin-2-yl)piperazine, 2-methoxyaniline, and thiophosgene in a single pot with Et3N, yielding 69% product. This approach reduces isolation steps but requires precise stoichiometry.
Optimization and Challenges
Solvent Selection
-
Polar aprotic solvents (DMF, DMSO): Enhance SNAr reactivity but complicate purification.
-
Ether solvents (THF, dioxane): Reduce side reactions in thiocarbamoylation.
Byproduct Mitigation
Yield Comparison
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.
Reduction: The carbothioamide group can be reduced to an amine or a thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used for substitution reactions.
Major Products
Oxidation: Products may include N-(2-hydroxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide.
Reduction: Products may include N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The methoxyphenyl and pyridinyl groups could facilitate binding to hydrophobic pockets, while the piperazine ring may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Piperazine-Carbothioamide Derivatives
Impact of Substituents on Activity
- Pyridine Modifications :
- Phenyl Ring Variations :
- Benzyl vs. Pyridinyl :
- NCT-503’s benzyl group renders it inactive against PHGDH, underscoring the necessity of pyridinyl for hydrogen bonding or π-π stacking .
Biological Activity
N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. The compound's molecular formula is C17H20N4OS, and it has a molecular weight of 328.4 g/mol. Its unique structural components include a piperazine ring, methoxyphenyl group, and pyridinyl group, which are crucial for its interactions with biological targets.
Structural Characteristics
The presence of the carbothioamide functional group is particularly noteworthy as it contributes to the compound's reactivity and biological activity. The methoxyphenyl and pyridinyl groups enhance hydrophobic interactions with biological membranes, potentially improving solubility and bioavailability.
This compound is believed to modulate various receptors and enzymes, influencing pathways associated with pain, inflammation, and other physiological processes. Research indicates that the compound may interact with specific molecular targets, altering their activity through distinct binding interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which could be beneficial in conditions characterized by chronic inflammation.
- Neuroprotective Properties : There is emerging evidence supporting its role in neuroprotection, indicating potential applications in treating neurodegenerative diseases.
Case Studies
- Antimicrobial Studies :
- Anti-inflammatory Research :
-
Neuroprotective Investigations :
- Research indicated that compounds with similar structural features exhibited protective effects on neuronal cells under oxidative stress conditions. This suggests that this compound might also confer neuroprotective benefits .
Comparative Analysis
A comparison of this compound with structurally related compounds highlights its unique properties:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Neuroprotective Potential |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| N-(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide | High | Moderate | Limited |
| N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | Low | Yes | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, and what yields can be expected?
- Methodology : A common approach involves coupling a piperazine core with substituted aryl halides. For example, reacting 1-(pyridin-2-yl)piperazine with 2-methoxyphenyl isothiocyanate under reflux in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 4–6 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields ~25–30% .
- Optimization : Low yields (e.g., 26% in NCT-502 synthesis) may result from competing side reactions; using catalysts like DIPEA or adjusting stoichiometry can improve efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Characterization :
- NMR : and NMR confirm substituent integration and chemical environment (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 395.45 for NCT-502 analogs) .
- Elemental Analysis : Ensures C, H, N, S content matches theoretical values (±0.3%) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening :
- Enzyme Inhibition : Measure IC against targets like phosphoglycerate dehydrogenase (PHGDH) using spectrophotometric assays (e.g., NADH depletion at 340 nm) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MDA-MB-468) to determine EC values .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Troubleshooting :
- Variable Temperature NMR : Resolve dynamic rotational barriers in piperazine rings by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., methoxyphenyl protons) through correlation spectroscopy .
- X-ray Crystallography : Resolve ambiguous configurations using SHELX-based refinement for solid-state structure determination .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
- Structure-Activity Relationship (SAR) :
- Bioisosteric Replacement : Substitute the pyridyl group with pyrimidine (improves metabolic stability, retains π-π stacking) .
- Prodrug Design : Introduce acetyl-protected thioamide groups to enhance oral bioavailability .
Q. How do reaction conditions (solvent, temperature) influence regioselectivity in multi-step syntheses?
- Case Study :
- Solvent Effects : DMF favors nucleophilic substitution at the piperazine N-atom, while THF promotes thiouracil ring closure in related analogs .
- Temperature Control : Maintaining 60°C prevents decomposition of the methoxyphenyl group during coupling reactions .
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates and optimize time-temperature profiles .
Q. What mechanisms explain discrepancies in cytotoxicity between PHGDH-dependent and -independent cell lines?
- Hypothesis Testing :
- Metabolomic Profiling : Quantify serine/glycine levels via LC-MS in treated cells to confirm PHGDH pathway inhibition .
- CRISPR Knockout Models : Validate target specificity using PHGDH-knockout cell lines to isolate off-target effects .
Methodological Guidelines
Q. How should researchers design dose-response studies to account for this compound’s redox-sensitive thioamide group?
- Experimental Design :
- Redox Buffers : Include antioxidants (e.g., ascorbate) in cell culture media to prevent thioamide oxidation .
- Dose Range : Test 0.1–100 μM in 3-fold dilutions to capture full sigmoidal curves .
- Controls : Use thiourea analogs as negative controls to distinguish thioamide-specific effects .
Q. What computational tools are optimal for modeling interactions between this compound and its protein targets?
- Software Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
